molecular formula C9H16O2 B101518 Hept-1-enyl acetate CAS No. 17574-85-5

Hept-1-enyl acetate

Cat. No. B101518
CAS RN: 17574-85-5
M. Wt: 156.22 g/mol
InChI Key: JMFFUDMJDZXYCT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hept-1-enyl acetate, also known as ethyl heptenyl acetate, is an organic compound commonly used in the fragrance and flavor industry. It is a colorless liquid with a fruity and floral odor, and it is naturally found in many fruits and flowers, including jasmine, apple, and strawberry. Hept-1-enyl acetate has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism Of Action

The mechanism of action of hept-1-enyl acetate is not fully understood. However, it is believed to act as a ligand for certain olfactory receptors in the nose, triggering a response in the brain that results in the perception of the fruity and floral odor associated with the compound.

Biochemical And Physiological Effects

Hept-1-enyl acetate has been shown to have various biochemical and physiological effects. In a study conducted on rats, it was found to have a sedative effect when administered orally. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of hept-1-enyl acetate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its potential to cause irritation to the skin and eyes, which requires proper handling and safety precautions.

Future Directions

There are several potential future directions for the study of hept-1-enyl acetate. One direction is the exploration of its potential applications in the treatment of microbial infections. Another direction is the study of its potential as a sedative or anxiolytic agent in humans. Additionally, the synthesis of novel compounds based on hept-1-enyl acetate could lead to the development of new fragrance and flavor compounds.

Synthesis Methods

Hept-1-enyl acetate can be synthesized through various methods, including the acetylation of hept-1-ene with acetic anhydride in the presence of a catalyst, such as sulfuric acid. Other methods include the reaction of heptaldehyde with acetic acid and the reaction of heptanol with acetic anhydride. The synthesis method used depends on the desired purity and yield of the final product.

Scientific Research Applications

Hept-1-enyl acetate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology. In chemistry, it is used as a starting material for the synthesis of other organic compounds. In biology, it is used as a fragrance compound in perfumes and cosmetics and as a flavoring agent in food products.

properties

CAS RN

17574-85-5

Product Name

Hept-1-enyl acetate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(E)-hept-1-enyl] acetate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+

InChI Key

JMFFUDMJDZXYCT-BQYQJAHWSA-N

Isomeric SMILES

CCCCC/C=C/OC(=O)C

SMILES

CCCCCC=COC(=O)C

Canonical SMILES

CCCCCC=COC(=O)C

Other CAS RN

35468-97-4

synonyms

(E)-1-Acetoxy-1-heptene

Origin of Product

United States

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